molecular formula C4H9N3O2S B1206311 N-Amidino-L-cysteine CAS No. 40454-21-5

N-Amidino-L-cysteine

Cat. No.: B1206311
CAS No.: 40454-21-5
M. Wt: 163.20 g/mol
InChI Key: XWRZKLKALVJDDS-REOHCLBHSA-N
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Description

IQB-782 is a mucolytic agent with mucolytic expectorant activity. It is a derivative of cysteine and has shown significant potential in reducing the viscosity of gastric mucin suspensions in vitro. This compound inhibits thrombin-activating fibrinolytic inhibitor, which makes it useful in studies related to obstructive lung diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: IQB-782 is synthesized through a series of chemical reactions involving cysteine derivatives. The specific synthetic route and reaction conditions are proprietary and not widely published. it involves the modification of cysteine to introduce the guanidino group, resulting in the formation of IQB-782 .

Industrial Production Methods: The industrial production of IQB-782 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: IQB-782 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: IQB-782 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

IQB-782 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in studying the inhibition of thrombin-activating fibrinolytic inhibitor.

    Biology: Investigated for its effects on reducing the viscosity of gastric mucin suspensions.

    Medicine: Potential therapeutic agent for obstructive lung diseases due to its mucolytic properties.

    Industry: Utilized in the development of new mucolytic drugs and formulations

Mechanism of Action

IQB-782 exerts its effects by inhibiting thrombin-activating fibrinolytic inhibitor. This inhibition prevents the activation of fibrinolysis, leading to a reduction in the viscosity of mucin. The molecular targets involved include carboxypeptidases related to thrombin-activating fibrinolytic inhibitor. The pathways affected by this inhibition are crucial for maintaining the balance between coagulation and fibrinolysis .

Comparison with Similar Compounds

    N-Guanyl-cysteine: Another cysteine derivative with mucolytic properties.

    N-Amidinocysteine: Similar in structure and function to IQB-782.

Uniqueness of IQB-782: IQB-782 is unique due to its potent inhibition of thrombin-activating fibrinolytic inhibitor and its significant mucolytic-expectorant activity. This makes it particularly useful in studies related to obstructive lung diseases and other conditions where mucolytic agents are beneficial .

Biological Activity

N-Amidino-L-cysteine (NAC) is a derivative of the amino acid cysteine, notable for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula C4_4H9_9N3_3O2_2S and is classified as an amino acid derivative. Its structure features an amidino group, which enhances its reactivity compared to standard L-cysteine. This modification contributes to its biological activity, particularly in redox reactions and enzyme inhibition.

NAC exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Properties : NAC is known for its ability to scavenge free radicals and enhance the levels of glutathione, a critical antioxidant in cells. This property is essential for protecting cells from oxidative stress.
  • Enzyme Inhibition : NAC can act as an irreversible inhibitor of certain enzymes, affecting their catalytic efficiency. For instance, studies have shown that NAC interacts specifically with metal-based nanozymes, leading to permanent inhibition of their activity .
  • Neuroprotective Effects : Research indicates that NAC may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases .

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of NAC and its derivatives. In vitro experiments demonstrated that certain cysteine derivatives, including NAC, exhibited significant antiviral effects against various viruses, including Tobacco Mosaic Virus (TMV). The inhibitory rates were notably higher than those observed with traditional antiviral agents like ribavirin .

CompoundInactivation Rate (%)Curative Rate (%)Protection Rate (%)
NAC514749
Ribavirin404038

2. Antifungal Activity

NAC derivatives have also shown broad-spectrum antifungal activity. Tests against multiple phytopathogenic fungi revealed that these compounds could effectively inhibit fungal growth, making them potential candidates for agricultural applications .

3. Neuroprotective Effects

The neuroprotective properties of NAC have been extensively studied in the context of cognitive decline and neurodegenerative diseases like Alzheimer's. Clinical trials have indicated that NAC can improve cognitive function and reduce oxidative stress markers in patients with Alzheimer's disease . The mechanism involves enhancing glutathione levels in the brain, thereby protecting neurons from damage.

Case Study 1: Neuroprotection in Alzheimer’s Disease

A double-blind randomized controlled trial involving 106 patients evaluated the effects of NAC over three months. Results showed significant improvements in cognitive function as measured by standardized dementia rating scales compared to a placebo group .

Case Study 2: Antiviral Efficacy

In a study assessing the antiviral efficacy of NAC against TMV, researchers found that at a concentration of 500 μg/mL, NAC not only inhibited viral replication but also demonstrated protective effects when applied preventively .

Properties

CAS No.

40454-21-5

Molecular Formula

C4H9N3O2S

Molecular Weight

163.20 g/mol

IUPAC Name

(2R)-2-(diaminomethylideneamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1

InChI Key

XWRZKLKALVJDDS-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N=C(N)N)S

Isomeric SMILES

C([C@@H](C(=O)O)N=C(N)N)S

Canonical SMILES

C(C(C(=O)O)N=C(N)N)S

Key on ui other cas no.

40454-21-5

Synonyms

IQB 782
IQB-782
N-guanidine-beta-mercaptoalanine
N-guanylcysteine

Origin of Product

United States

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